molecular formula C6H3F3O B133511 2,3,4-Trifluorophenol CAS No. 2822-41-5

2,3,4-Trifluorophenol

Cat. No. B133511
CAS RN: 2822-41-5
M. Wt: 148.08 g/mol
InChI Key: IJGSULQFKYOYEU-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .

Scientific Research Applications

Catalysis and Polymerization:

2,3,4-Trifluorophenol serves as a supported catalyst for olefin polymerization. Researchers have explored its use in load methods, where it facilitates the formation of polymers with specific properties. Additionally, it can be employed as a resin compound for cladding optical fibers .

Functionalization Reactions:

This compound acts as a versatile building block for functionalization reactions. Scientists have investigated its site-selective functionalization by organometallic approaches. By selectively modifying halogen-bearing phenols, researchers can tailor their properties for specific applications .

Biodegradation Studies:

The biodegradation and oxidative biodehalogenation of 2,3,4-trifluorophenol have been studied using 19F nuclear magnetic resonance (NMR) spectroscopy. Understanding its breakdown pathways is crucial for environmental and toxicological assessments .

Analytical Chemistry:

Researchers have utilized 2,3,4-trifluorophenol in indirect enzyme-linked immunosorbent assays (ELISAs). Specifically, it contributes to the biological monitoring of 2,4,6-trichlorophenol, demonstrating its relevance in environmental monitoring and health studies .

Fluorination Reagents:

As part of the toolbox of fluorinated building blocks, this compound finds applications in synthetic chemistry. Its unique fluorine substituents enable the introduction of fluorine atoms into organic molecules, enhancing their properties or reactivity .

Pharmaceutical and Material Science Research:

While not as extensively explored as other applications, 2,3,4-trifluorophenol may hold promise in drug discovery and materials science. Its distinct fluorine pattern could influence drug binding interactions or material properties.

Safety and Hazards

When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

2,3,4-Trifluorophenol is a fluorinated phenol compound

Mode of Action

It’s known that fluorinated phenols can interact with biological targets through hydrogen bonding and hydrophobic interactions . The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, potentially altering the activity of membrane-bound proteins and enzymes.

Biochemical Pathways

For example, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

They can protect cells from oxidative damage, modulate cell signaling pathways, and influence gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trifluorophenol. For example, the compound’s solubility, stability, and reactivity can be affected by pH, temperature, and the presence of other chemicals. Additionally, the compound’s biological effects can be influenced by the individual’s age, sex, health status, and genetic makeup .

properties

IUPAC Name

2,3,4-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSULQFKYOYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182469
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorophenol

CAS RN

2822-41-5
Record name Phenol, 2,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?

A1: Research demonstrates the impressive regioflexibility of 2,3,4-trifluorophenol in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.

Q2: What spectroscopic techniques provide insight into the electronic structure of 2,3,4-trifluorophenol?

A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of 2,3,4-trifluorophenol's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []

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